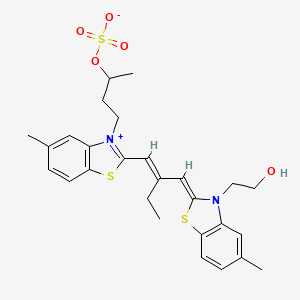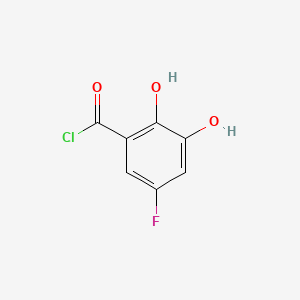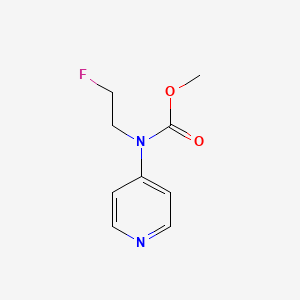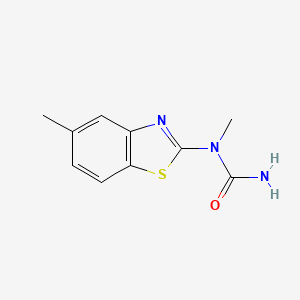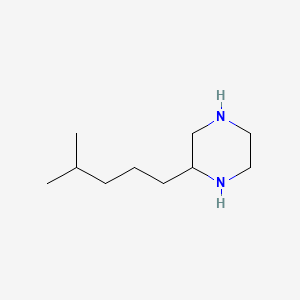
2-(4-Methylpentyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpentyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The 2-(4-Methylpentyl) group is a substituent attached to the piperazine ring, which can influence the compound’s chemical and biological properties. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpentyl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with 4-methylpentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the carbon-halogen bond of the 4-methylpentyl halide, resulting in the formation of this compound.
Another method involves the reductive amination of 4-methylpentanone with piperazine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. This method provides a straightforward route to the target compound with high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to accelerate reaction rates and enhance product yields. Industrial production methods focus on scalability, cost-effectiveness, and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpentyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(4-Methylpentyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpentyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways. The exact mechanism of action depends on the specific biological target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylpiperazine
- 1-Methylpiperazine
- 1,4-Dimethylpiperazine
- 2-Methylpiperidine
Comparison
2-(4-Methylpentyl)piperazine is unique due to the presence of the 4-methylpentyl substituent, which can influence its chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications. The structural differences among these compounds can lead to variations in their reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
118157-08-7 |
|---|---|
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
1-(4-methylpentyl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-10(2)4-3-7-12-8-5-11-6-9-12/h10-11H,3-9H2,1-2H3 |
Clave InChI |
DNRRGRHYTDLXGN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC1CNCCN1 |
SMILES canónico |
CC(C)CCCN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


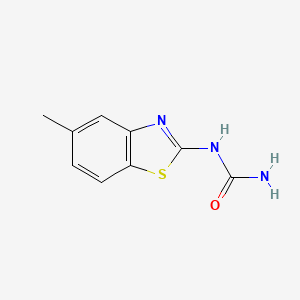


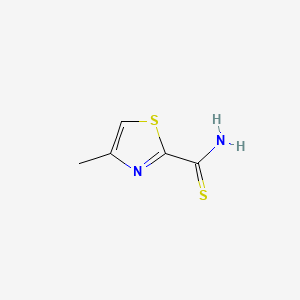

![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)
![(1R,10R,12S,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B568319.png)
